molecular formula C₃₃H₃₆N₆O₆ B549791 Z-Phe-Arg-Amc HCl CAS No. 65147-22-0

Z-Phe-Arg-Amc HCl

Cat. No. B549791
CAS RN: 65147-22-0
M. Wt: 612.7 g/mol
InChI Key: ZJHZQAYHEHUARV-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .


Molecular Structure Analysis

The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is 1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36) .


Chemical Reactions Analysis

Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .


Physical And Chemical Properties Analysis

Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .

Scientific Research Applications

Actinidin Inhibition Assay

Z-Phe-Arg-Amc HCl is used as a fluorogenic substrate in actinidin inhibition assays. Actinidin is a proteolytic enzyme, and the compound helps in measuring its activity through fluorescence, which is crucial for understanding its inhibitory potential .

Kallikrein Substrate

This compound serves as a substrate for kallikreins, which are a group of serine proteases. The fluorogenic properties of Z-Phe-Arg-Amc HCl allow for the monitoring of kallikrein activity in various biological samples, aiding in research related to blood pressure regulation and skin diseases .

Trypsin Fluorometric Assay

As a trypsin substrate, Z-Phe-Arg-Amc HCl is utilized in fluorometric assays to quantify trypsin activity. Trypsin is an enzyme that plays a key role in digestion, and this application is vital for studies on digestive disorders and pancreatic function .

Cathepsin-L Substrate

The compound is also used as a substrate for cathepsin-L, an enzyme implicated in various physiological processes including immune response and cell death. The use of Z-Phe-Arg-Amc HCl facilitates the study of cathepsin-L’s function and regulation .

Cruzipain Activity Measurement

Z-Phe-Arg-Amc HCl acts as a fluorogenic substrate for cruzipain, an enzyme from the protozoan parasite Trypanosoma cruzi, which causes Chagas disease. This application is significant for developing treatments against parasitic infections .

Cathepsins B & K Assay

This compound is an excellent substrate for assaying cathepsins B and K, which are lysosomal cysteine proteases involved in protein degradation. Research using Z-Phe-Arg-Amc HCl contributes to understanding diseases like osteoporosis and cancer .

Papain Enzyme Assay

Papain, a cysteine protease from the papaya plant, can also be assayed using Z-Phe-Arg-Amc HCl. This application is important for studies on meat tenderization and wound debridement therapies .

Each application provides valuable insights into different biological processes and diseases, highlighting the versatility of Z-Phe-Arg-Amc Hydrochloride in scientific research.

MilliporeSigma - Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride Bachem Products - Z-Phe-Arg-AMC · HCl Calbiochem - Z-Phe-Arg-7-amido-4-methylcoumarin, Hydrochloride

Future Directions

Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .

Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIWJKWURGALDP-WMXJXTQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37ClN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Arg-Amc Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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